4'-Epidaunorubicin is a synthetically derived analog of the naturally occurring anthracycline antibiotic, daunorubicin. [, , , ] Anthracyclines are a class of molecules renowned for their potent antitumor and antibiotic activities. [, , ] They are primarily produced by various strains of Streptomyces bacteria. [, , , , ] While 4'-epidaunorubicin itself is not found in nature, it serves as a crucial precursor in the semi-synthesis of epidoxorubicin, another clinically important anthracycline antibiotic. [, , ] The distinct structural difference between 4'-epidaunorubicin and daunorubicin lies in the configuration of the hydroxyl group at the 4' position of the daunosamine sugar moiety. [, ]
The synthesis of 4'-Epi-daunorubicin involves several steps that transform daunorubicin into this epimer. The process typically includes:
In industrial settings, metabolic engineering techniques are utilized to enhance production yields. Specific strains of Streptomyces are genetically modified to optimize the fermentation conditions, which typically include a seed age of 24-40 hours and an 8-day fermentation period at 25°C .
The molecular formula of 4'-Epi-daunorubicin is , with a molecular weight of approximately 525.53 g/mol. The structure features a tetracyclic ring system characteristic of anthracyclines, with a sugar moiety attached. Key structural features include:
4'-Epi-daunorubicin undergoes various chemical reactions, including:
These reactions are critical for modifying the compound for enhanced efficacy or reduced toxicity in therapeutic applications .
The primary mechanism of action for 4'-Epi-daunorubicin involves:
The compound's ability to influence these biochemical pathways makes it effective against various cancers .
Some notable physical and chemical properties of 4'-Epi-daunorubicin include:
4'-Epi-daunorubicin is primarily studied for its applications in oncology, particularly as an antitumor agent. Its potential uses include:
The discovery of 4'-epi-daunorubicin occurred during the 1970s amid intensive exploration of anthracycline modifications. Initial research focused on Streptomyces peucetius-derived daunorubicin (isolated in 1963) and its hydroxylated derivative doxorubicin (1969), both of which became cornerstone chemotherapeutics [3] [8]. Scientists soon recognized that:
4'-Epi-daunorubicin served as a key intermediate in developing epirubicin (4'-epi-doxorubicin), an FDA-approved drug with improved safety. The timeline below summarizes critical milestones:
Table 1: Key Developments in Anthracycline Derivatives
Year | Compound | Significance | Source |
---|---|---|---|
1963 | Daunorubicin | First isolated anthracycline; activity against leukemias | Streptomyces peucetius [3] [8] |
1969 | Doxorubicin | 14-hydroxylated derivative; broader solid tumor efficacy | S. peucetius mutant [3] |
1976 | 4'-Epi-daunorubicin | Stereochemical variant showing retained cytotoxicity vs. parent | Semi-synthesis |
1984 | Epirubicin | 4'-Epi-doxorubicin; reduced cardiotoxicity in clinical use | Approved derivative [5] |
4'-Epi-daunorubicin shares the core tetracyclic aglycone structure with daunorubicin but differs in the spatial orientation of the hydroxyl group at C-4' of the amino sugar daunosamine. This epimerization generates distinct biochemical properties:
Table 2: Structural and Functional Comparison of Key Anthracyclines
Compound | Aglycone | Sugar Modification | DNA Binding Affinity | Primary Clinical Use |
---|---|---|---|---|
Daunorubicin | Daunomycinone | None (α-L-daunosamine) | High | Acute leukemias |
4'-Epi-daunorubicin | Daunomycinone | 4'-epimer (α-L-arabino) | Moderate-high | Research compound |
Doxorubicin | Adriamycinone | 14-hydroxylation | Very high | Broad-spectrum tumors |
Epirubicin | Adriamycinone | 4'-epimer + 14-hydroxylation | High | Breast, gastric cancers |
The C-4' epimerization in 4'-epi-daunorubicin exemplifies how stereochemistry dictates biological behavior without altering covalent structure:
Biochemical Consequences
Cellular and Therapeutic Implications
Table 3: Impact of Stereochemical Changes on Anthracycline Properties
Modification Site | Example Compound | Effect on DNA Binding | Cytotoxicity vs. Parent | Key Mechanistic Insight |
---|---|---|---|---|
C-1' (anomerization) | β-Daunorubicin | >90% reduction | Severely reduced | Loss of minor groove H-bonding |
C-4' (epimerization) | 4'-Epi-daunorubicin | Minimal change | Equivalent | Altered sugar conformation; retained intercalation |
C-2' bromination | WP401 | Enhanced GC specificity | Increased in MDR cells | Bulky substituent redirects daunosamine orientation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9